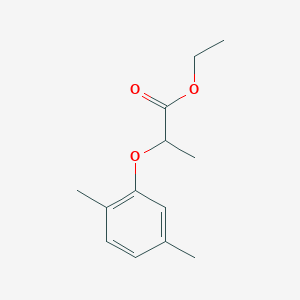![molecular formula C15H22OSi B14260858 tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane CAS No. 173074-01-6](/img/structure/B14260858.png)
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane is an organosilicon compound with the molecular formula C15H22OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group attached to a phenyl ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane typically involves the reaction of 2-ethynylphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency .
化学反应分析
Types of Reactions
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
科学研究应用
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The dimethylsilane moiety can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and other hydrophobic environments .
相似化合物的比较
Similar Compounds
- tert-Butyl[(2-iodophenyl)methoxy]dimethylsilane
- tert-Butyl[(2-methoxyphenyl)methoxy]dimethylsilane
- tert-Butyl[(4-ethynylphenyl)methoxy]dimethylsilane
Uniqueness
tert-Butyl[(2-ethynylphenyl)methoxy]dimethylsilane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and enables its use in click chemistry. This sets it apart from similar compounds that may lack this functional group and, consequently, the associated reactivity .
属性
CAS 编号 |
173074-01-6 |
|---|---|
分子式 |
C15H22OSi |
分子量 |
246.42 g/mol |
IUPAC 名称 |
tert-butyl-[(2-ethynylphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-7-13-10-8-9-11-14(13)12-16-17(5,6)15(2,3)4/h1,8-11H,12H2,2-6H3 |
InChI 键 |
KLNOICHTHAGMOK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)
![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)
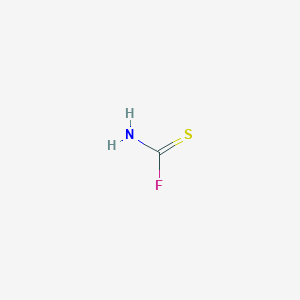
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
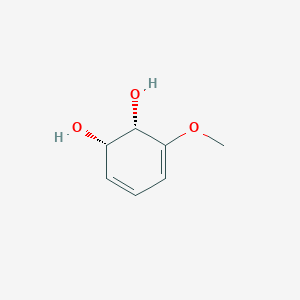
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
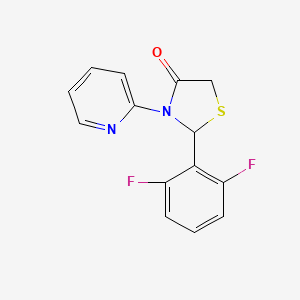
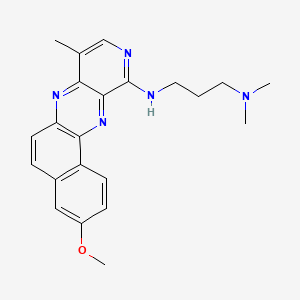
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B14260833.png)
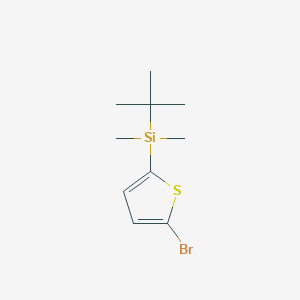
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14260852.png)
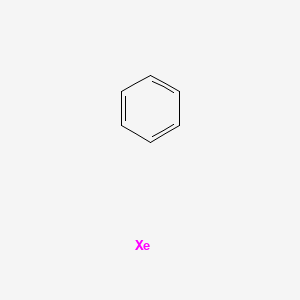
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
